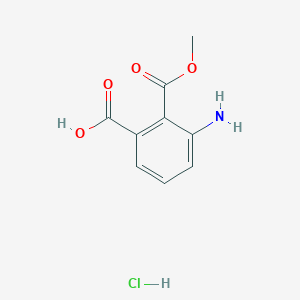

3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride

Description

3-Amino-2-methoxycarbonylbenzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at the 3-position, a methoxycarbonyl group at the 2-position, and a hydrochloride counterion. The methoxycarbonyl group enhances lipophilicity, which may influence bioavailability, while the amino group offers reactivity for further functionalization, such as in the synthesis of heterocyclic compounds .

Properties

IUPAC Name |

3-amino-2-methoxycarbonylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10;/h2-4H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWXAHGEGXAVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the protection of the amino group using carbamates, which can be installed and removed under relatively mild conditions . The methoxycarbonyl group can be introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of protecting groups and subsequent deprotection steps are crucial in the industrial synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include nitrobenzoic acid derivatives, alcohol derivatives, and various substituted benzoic acids.

Scientific Research Applications

3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxycarbonylbenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can participate in esterification reactions, modifying the activity of enzymes and other proteins. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Key Observations :

- Functional Group Diversity : Unlike Jatrorrhizine or Yohimbine HCl (alkaloids), the target compound lacks a complex heterocyclic backbone, focusing instead on benzoic acid modifications. This simplifies its role as a synthetic intermediate.

- Reactivity: The amino group in 3-amino-2-methoxycarbonylbenzoic acid HCl enables nucleophilic substitution or condensation reactions, similar to Methyl-3-amino-4-hydroxybenzoate, which forms benzoxazoles via cyclization .

- Hydrochloride Salts: Compared to (S)-trans-2-amino-4-(2-aminoethoxy)-3-butenoic acid HCl, the target compound’s hydrochloride form likely enhances solubility for downstream biological testing, a common strategy in drug development .

Biological Activity

3-Amino-2-methoxycarbonylbenzoic acid; hydrochloride is a compound that has gained attention in various fields due to its unique chemical structure and potential biological activities. Characterized by an amino group, a methoxycarbonyl group, and a benzoic acid moiety, this compound serves as a versatile molecule for numerous chemical reactions and applications. Research has indicated its potential in antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 3-Amino-2-methoxycarbonylbenzoic acid; hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been demonstrated to inhibit the growth of cancer cells through various mechanisms, including:

- Inhibition of Polyamine Synthesis : This compound has shown potential in limiting the growth of pancreatic cancer cells by inhibiting polyamine synthesis pathways, which are often upregulated in cancer cells .

- Synergistic Effects : In combination with other compounds, such as difluoromethylornithine (DFMO), it enhances the anticancer effects, suggesting a synergistic relationship that could be leveraged for therapeutic purposes .

The biological activity of 3-Amino-2-methoxycarbonylbenzoic acid; hydrochloride can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Esterification Reactions : The methoxycarbonyl group can participate in esterification reactions, modifying enzyme activity and other protein functions .

Case Studies

- Pancreatic Cancer Cell Study : A study utilized this compound in a high-throughput screening format to identify its effects on pancreatic cancer cell lines. Results indicated that it reduced cell viability significantly when used alone or in combination with DFMO .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of benzoic acid derivatives, including 3-Amino-2-methoxycarbonylbenzoic acid; hydrochloride, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .

Data Tables

Q & A

Q. Validation Methods :

- Kinetic Assays : Measure IC₅₀ under varying substrate concentrations. A linear Lineweaver-Burk plot indicates competitive inhibition .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites. Compare binding energies with known inhibitors (e.g., methotrexate) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (if available) to resolve binding modes .

How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity, and what analytical tools can resolve conflicting data?

Advanced Question

Case Study : Fluorine substitution at the 4-position of the benzene ring (analogous to ) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration but may reduce aqueous solubility .

Q. Data Resolution Strategy :

- Comparative LC-MS/MS : Quantify metabolic stability in liver microsomes for parent vs. halogenated derivatives.

- Thermodynamic Solubility Assays : Use shake-flask method with UV detection to reconcile discrepancies in reported solubility .

- SAR Table :

| Derivative | logP | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 1.2 | 15.3 | 2.1 |

| 4-Fluoro Derivative | 1.7 | 8.9 | 1.3 |

| 5-Chloro Derivative | 1.5 | 12.1 | 1.8 |

What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Question

In Silico Workflow :

ADME Prediction : Use SwissADME to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion.

Molecular Dynamics (MD) : Simulate binding stability with serum albumin (PDB ID: 1AO6) to predict plasma half-life .

QSAR Modeling : Train models on analogous benzoic acid derivatives to predict toxicity (e.g., Ames test outcomes) .

Validation : Cross-check predictions with in vitro hepatocyte assays and plasma protein binding studies .

How can researchers address discrepancies in reported biological activity across studies?

Advanced Question

Root Causes :

- Purity Variability : Impurities (e.g., unreacted nitro precursors) may skew bioactivity. Validate purity via HPLC-DAD-ELSD coupled with spiked controls .

- Assay Conditions : Differences in buffer pH (e.g., PBS vs. Tris-HCl) can alter ionization states. Standardize to pH 7.4 for comparative studies .

- Cell Line Variability : Use CRISPR-edited isogenic cell lines to minimize genetic background effects in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.